Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
CAS No.: 1185316-61-3
Cat. No.: VC3257918
Molecular Formula: C9H13ClN2OS
Molecular Weight: 232.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185316-61-3 |
|---|---|
| Molecular Formula | C9H13ClN2OS |
| Molecular Weight | 232.73 g/mol |
| IUPAC Name | piperazin-1-yl(thiophen-3-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2OS.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H |
| Standard InChI Key | KHNUGOQLFYSKDK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=CSC=C2.Cl |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CSC=C2.Cl |
Introduction
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a synthetic organic compound that combines a piperazine ring with a thiophene moiety and a carbonyl functional group. Its molecular formula is C9H13ClN2OS, and it has a molecular weight of 232.73 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, including antiviral properties and interactions with various biological targets.
Biological Activities and Potential Applications
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride exhibits potential biological activities that make it a candidate for further pharmacological investigations. Compounds with similar structures have shown antimicrobial and antiviral properties, suggesting potential applications in drug development .
| Biological Activity | Description |
|---|---|
| Antiviral Effects | Potential for treating viral infections |
| Antimicrobial Activity | Similar compounds show activity against bacteria and fungi |
| Neuroactive Effects | Related compounds exhibit neuroactive properties |
Research Findings and Future Directions
Research on piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is ongoing, with a focus on understanding its mechanism of action and enhancing its biological activity. Interaction studies using techniques like molecular docking are crucial for advancing its development into therapeutic agents.
Comparison with Related Compounds
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride shares structural similarities with other compounds that have shown broad-spectrum antimicrobial activity or neuroactive effects. For example, quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone is known for its antimicrobial properties.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone | Quinoxaline core and piperazine | Broad-spectrum antimicrobial activity |
| (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride | Amino group and piperidine | Neuroactive effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume